8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine
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Overview
Description
8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine is a complex organic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method involves the alkylation of quinoline with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at position 8, known for its chelating properties.
2-Methylquinoline: A methyl-substituted quinoline with different biological activities.
Uniqueness
8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine is unique due to its complex structure, which imparts specific biological activities not found in simpler quinoline derivatives. Its diethylamino groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
6272-80-6 |
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Molecular Formula |
C28H34N4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine |
InChI |
InChI=1S/C28H34N4/c1-5-31(6-2)25-17-15-21(27-23(25)11-9-19-29-27)13-14-22-16-18-26(32(7-3)8-4)24-12-10-20-30-28(22)24/h9-12,15-20H,5-8,13-14H2,1-4H3 |
InChI Key |
PKVFAUARYRLFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=CC=NC2=C(C=C1)CCC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4 |
Origin of Product |
United States |
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